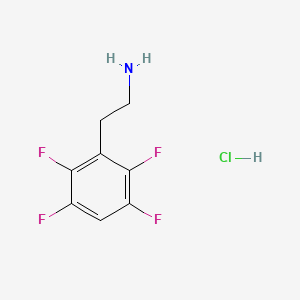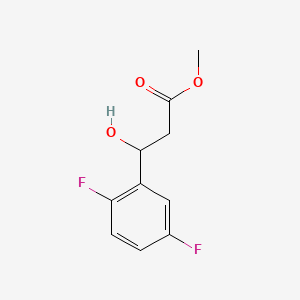
Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is an organic compound with a molecular formula of C10H10F2O3 This compound is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,5-difluorophenyl)-3-oxopropanoate.
Reduction: 3-(2,5-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,5-difluorophenyl)-3-hydroxypropanoate derivatives with various substituents on the phenyl ring.
科学研究应用
Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is largely dependent on its chemical structure. The difluorophenyl group can interact with various molecular targets, potentially inhibiting or activating specific biochemical pathways. The hydroxypropanoate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate
- Methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate
- Methyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate
Uniqueness
Methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
methyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9,13H,5H2,1H3 |
InChI 键 |
GDZFDBOBDAVNPS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
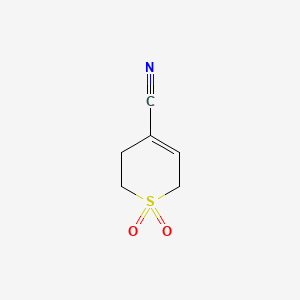

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
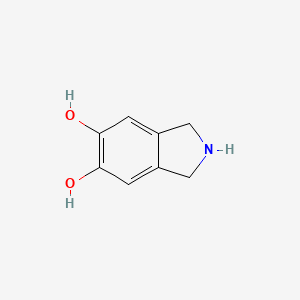
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
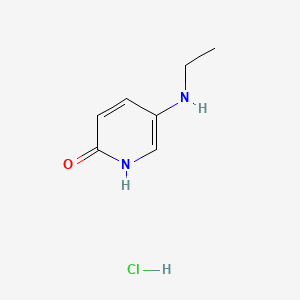
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
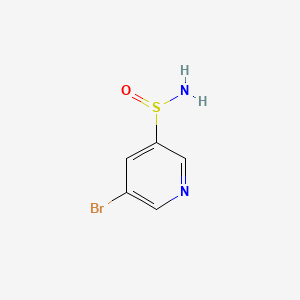
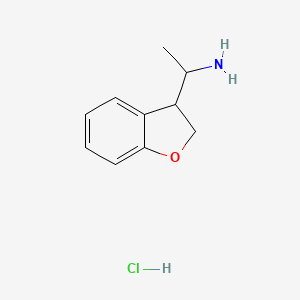
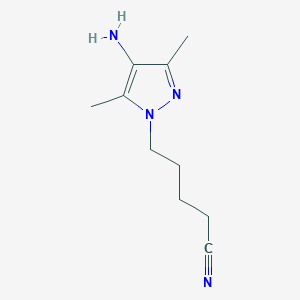
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

